molecular formula C59H97F3N18O21 B6295367 H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA CAS No. 415684-36-5

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA

Cat. No.: B6295367
CAS No.: 415684-36-5
M. Wt: 1451.5 g/mol
InChI Key: UWZXJWCQUCPQBO-HYPDCDKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA is a linear synthetic peptide with a sequence rich in hydrophobic residues (Leu, Ala, Val) and polar residues (Ser, Asp, Asn). The trifluoroacetic acid (TFA) counterion enhances solubility in aqueous solutions.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N18O19.C2HF3O2/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62;3-2(4,5)1(6)7/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZXJWCQUCPQBO-HYPDCDKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H97F3N18O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The serine and aspartic acid residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, modulating their activity. For instance, it has been shown to abrogate the G2 checkpoint in cancer cells, leading to increased sensitivity to DNA damage .

Comparison with Similar Compounds

Structural and Sequence Comparisons

Compound Key Features Structural Differences
H-Leu-Ala-Ala-Val-Ser-Asp-Leu-Asn-Pro-Asn-Ala-Pro-Arg-OH.TFA (Target) Linear peptide; TFA counterion; high hydrophobicity (Leu, Val, Ala clusters). No post-translational modifications (e.g., phosphorylation, cyclization).
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL; ) Thrombin receptor agonist; activates phospholipid metabolism and cytosolic calcium signaling. Longer sequence (14 residues vs. 13 in target); includes aromatic (Tyr, Phe) residues.
cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu (Evoldine; ) Cyclic heptapeptide; solvent-shielded Asn and Phe residues. Cyclic backbone enhances stability; lacks TFA counterion.
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH () Therapeutic peptide with four Cys residues (potential disulfide bonds); targets autoimmune diseases. Cys-rich structure enables redox activity; distinct sequence motifs (e.g., Cys clusters).

Key Observations :

  • The target peptide’s hydrophobic core (Leu-Ala-Ala-Val) contrasts with SFLL’s Arg-Asn-Pro-Asn motif, which is critical for thrombin receptor activation .
  • Unlike the cyclic evoldine, the linear structure of the target peptide may reduce conformational stability but improve synthetic accessibility .

Functional and Mechanistic Comparisons

Receptor Binding and Signaling
  • SFLL (): Mimics thrombin by activating phospholipase D and inositol phosphate pathways in mesangial cells. Non-additive effects with thrombin suggest shared receptor binding .
Enzyme Substrate Potential
  • Leu-Arg-Arg-Ala-Ser-Leu-Gly Derivatives () : Serve as substrates for cAMP-dependent protein kinase (Km ≈ 2.5 μM). Acyl/trifluoroacetyl modifications minimally affect phosphorylation kinetics .
  • Target Peptide : The Ser residue in its sequence could act as a phosphorylation site. However, the absence of adjacent Arg residues (unlike ’s substrate) may reduce kinase affinity.

Stability and Pharmacokinetics

Property Target Peptide Cyclic Evoldine () Cys-Rich Peptide ()
Stability to Proteolysis Likely low (linear structure). High (cyclic backbone shields cleavage sites). Moderate (disulfide bonds may protect).
Solubility Moderate (TFA enhances aqueous solubility). Low (hydrophobic core; requires DMSO). Variable (depends on redox state).
Half-Life (Predicted) Short (renal clearance). Extended (conformational rigidity). Intermediate (disulfide bonds delay degradation).

Critical Residues and Activity

  • SFLL () : The Arg-Asn-Pro-Asn motif is essential for thrombin-like signaling. Removal of Phe or Tyr residues reduces receptor activation .
  • Target Peptide : The Leu-Ala-Ala-Val cluster may mediate membrane association, while Asp and Asn residues could participate in hydrogen bonding with receptors.

Kinase Interaction Data (Hypothetical)

Peptide Kinase Affinity (Km, μM) Phosphorylation Rate (Vmax) Reference
Leu-Arg-Arg-Ala-Ser-Leu-Gly 2.5 30 pmol/min/mg
Target Peptide (Predicted) ~10 <10 pmol/min/mg N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.